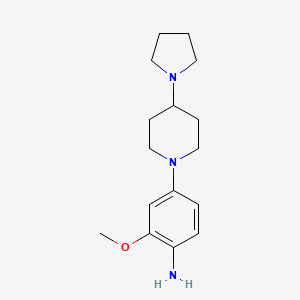
4-(3-chlorophenyl)-2H-phthalazin-1-one
Vue d'ensemble
Description
4-(3-chlorophenyl)-2H-phthalazin-1-one is a chemical compound with the molecular formula C14H9ClN2O It is a derivative of phthalazine, characterized by the presence of a 3-chlorophenyl group attached to the phthalazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-2H-phthalazin-1-one typically involves the reaction of 3-chlorobenzoyl chloride with phthalazine in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product. The reaction can be represented as follows:
3-chlorobenzoyl chloride+phthalazinepyridine, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-chlorophenyl)-2H-phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can lead to the formation of phthalazine derivatives with different substituents.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazinones.
Applications De Recherche Scientifique
4-(3-chlorophenyl)-2H-phthalazin-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-chlorophenyl)-2H-phthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-chlorophenyl)phthalazin-1(2H)-one
- 4-(2-chlorophenyl)phthalazin-1(2H)-one
- 4-(3-bromophenyl)phthalazin-1(2H)-one
Uniqueness
4-(3-chlorophenyl)-2H-phthalazin-1-one is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications.
Propriétés
Formule moléculaire |
C14H9ClN2O |
|---|---|
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C14H9ClN2O/c15-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)14(18)17-16-13/h1-8H,(H,17,18) |
Clé InChI |
FPVZVESOAWCPPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Cyclopentylmethyl)amino]-N,N-dimethylbenzamide](/img/structure/B8712191.png)
![1(3H)-Isobenzofuranone, 6-nitro-3-[(4-nitrophenyl)methylene]-](/img/structure/B8712195.png)

![4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol](/img/structure/B8712209.png)






![(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B8712278.png)


